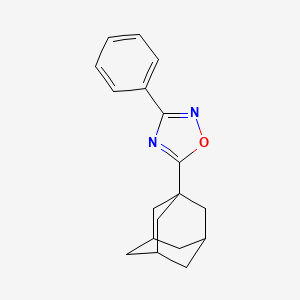
5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole, also known as APO, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. APO is a heterocyclic compound that contains a five-membered ring with oxygen and nitrogen atoms. It is a white crystalline powder that is insoluble in water but soluble in organic solvents.
Mechanism of Action
The mechanism of action of 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole is not fully understood. However, it is believed that 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole exerts its effects through the inhibition of various enzymes and signaling pathways. 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole has been shown to inhibit the activity of matrix metalloproteinases (MMPs) which are involved in the degradation of extracellular matrix proteins. 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole has also been shown to inhibit the activity of protein kinase C (PKC) which is involved in various signaling pathways.
Biochemical and physiological effects:
5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole has also been shown to protect neurons from oxidative stress and prevent neurodegeneration. Additionally, 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole has been shown to inhibit the growth of various bacteria and fungi.
Advantages and Limitations for Lab Experiments
5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized with a high yield. 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole is also relatively inexpensive compared to other compounds with similar properties. However, 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole has some limitations for lab experiments. It is insoluble in water, which can make it difficult to administer in certain experiments. Additionally, 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole. One area of research is the development of 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole analogs with improved properties such as increased solubility and bioavailability. Another area of research is the study of 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole in combination with other compounds for the treatment of various diseases. Additionally, the mechanism of action of 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole needs to be further elucidated to fully understand its effects on various signaling pathways and enzymes.
Synthesis Methods
5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole can be synthesized through the reaction of adamantane-1-carboxylic acid hydrazide with phenyl isocyanate in the presence of a dehydrating agent such as thionyl chloride. The reaction yields 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole as a white crystalline powder with a yield of approximately 80%. The purity of the compound can be determined through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole has shown potential applications in various fields of scientific research. It has been studied extensively for its anticancer properties. 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its neuroprotective properties. 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole has been shown to protect neurons from oxidative stress and prevent neurodegeneration. Additionally, 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole has been studied for its antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi.
properties
IUPAC Name |
5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-2-4-15(5-3-1)16-19-17(21-20-16)18-9-12-6-13(10-18)8-14(7-12)11-18/h1-5,12-14H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSWJXNQETVYBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=NO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

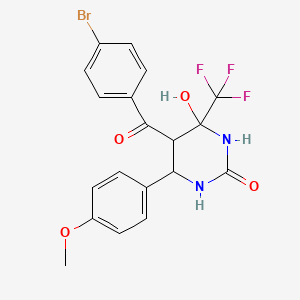
![diethyl 2,2'-[(1,2-dioxo-1,2-ethanediyl)diimino]bis[4-(4-methylphenyl)-3-thiophenecarboxylate]](/img/structure/B4979727.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B4979734.png)
![3-butoxy-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4979741.png)

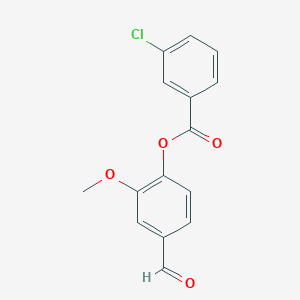
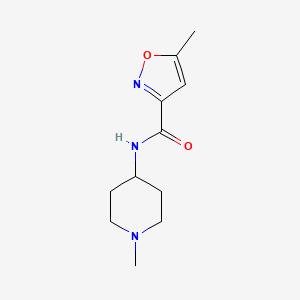
![ethyl [5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4979768.png)
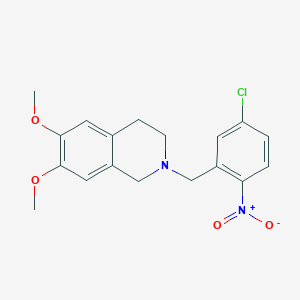
![4-chloro-N-(5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxo-1-imidazolidinyl)benzamide](/img/structure/B4979790.png)
![N-({[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B4979798.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B4979804.png)
![1-{4-[(4-chlorophenyl)thio]butoxy}-3-methoxybenzene](/img/structure/B4979810.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4979814.png)